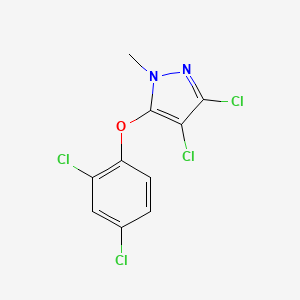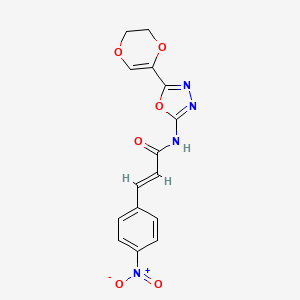![molecular formula C21H26N4O3 B2517984 N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-50-6](/img/structure/B2517984.png)
N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel pyrimidine derivatives has been a subject of interest in several studies. In the context of pyrimidine synthesis, the paper titled "Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives" describes the synthesis of a new series of pyrano[2,3-d]pyrimidine scaffolds. The process involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with various reagents such as formamide and urea, leading to the formation of pyrimidine derivatives in moderate to high yields. Additionally, the paper "Studies on 6-[(dimethylamino)methylene]aminouracil: a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives" presents a one-pot synthesis method for pyrimido[4,5-d]pyrimidine derivatives, which involves the reaction of aminouracil with heterocumulenes and subsequent elimination and tautomerisation steps.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a bicyclic system that includes a pyrimidine ring. In the studies mentioned, the pyrimidine ring is fused with other rings such as pyran or another pyrimidine , resulting in a diverse set of molecular architectures. These structural variations are crucial for the chemical and physical properties of the compounds, as well as their potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives are typically nucleophilic substitutions, cyclizations, and condensation reactions. For instance, the chloromethyl derivative of the pyrano[2,3-d]pyrimidine scaffold undergoes nucleophilic substitution with amines to yield 2-substituted pyrimidine derivatives . Similarly, the synthesis of pyrimido[4,5-d]pyrimidine derivatives involves cycloaddition reactions with heterocumulenes followed by elimination and tautomerisation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The solubility of these compounds in polar solvents is a significant property, as reported in the synthesis of new polyamides based on pyridine and aromatic diamines . The thermal stability of these compounds is also noteworthy, with glass transition temperatures and thermal degradation points being important parameters for their potential applications in materials science. The mechanical properties, such as tensile strength and elongation at breakage, are also relevant for the practical use of these materials .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Research has demonstrated the utility of related chemical structures in synthesizing rigid-rod polyamides and polyimides, leading to materials with excellent thermooxidative stability and potential applications in high-performance polymers. Such polymers exhibit amorphous nature, dissolve in polar aprotic solvents and sulfuric acid, and show blue fluorescence under certain conditions, indicating their usefulness in advanced material science applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of pyrimidine derivatives in developing new therapeutic agents. These compounds have shown significant cytotoxic activity against certain cancer cell lines, offering insights into the design of novel anticancer drugs (Rahmouni et al., 2016).
Material Science and Engineering
Aromatic polyamides containing n-alkylphenylimide units have been synthesized, exhibiting enhanced thermal stability and excellent solubility due to the presence of thermally stable imido groups and internally plasticizing n-alkyl chains. These materials have applications in the development of advanced polymers with specific thermal and solubility characteristics (Choi & Jung, 2004).
Antipyrine Hybrid Synthesis
Antipyrinyl-pyrazolo[1,5-a]pyrimidines have been synthesized, showing potential anti-inflammatory and anti-cancer activities. The synthesis approach, involving reactions under ultrasound irradiation, highlights innovative methods in drug discovery and development (Kaping et al., 2020).
Electrochromic and Photoluminescence Properties
Novel aromatic polyamides with pendent triphenylamine (TPA) units have been prepared, showing strong UV-vis absorption bands and photoluminescence, alongside exhibiting electrochromic properties. These materials are valuable for applications requiring specific optical and electrochromic characteristics (Chang & Liou, 2008).
Wirkmechanismus
The key mechanism of action of anti-inflammatory drugs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of these drugs are credited to the deficiency of these eicosanoids .
In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its solubility, stability, and molecular size. For instance, the compound is described as insoluble in water but soluble in organic solvents such as chloroform and dichloromethane . This could affect its absorption and distribution in the body.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-6-11-25-17(12-16-19(25)23(4)21(28)24(5)20(16)27)18(26)22-15-9-7-14(8-10-15)13(2)3/h7-10,12-13H,6,11H2,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGZSMACLFIOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)


![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)



![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)


